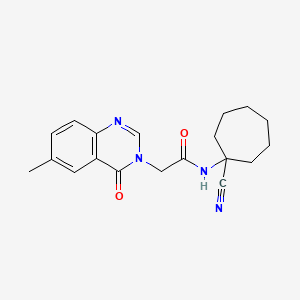
N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide, also known as CC-5013 or lenalidomide, is a synthetic derivative of thalidomide. It is a potent immunomodulatory drug that has been extensively studied in scientific research for its potential therapeutic applications in various diseases. Lenalidomide has been shown to possess anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer, autoimmune disorders, and other inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of lenalidomide is not fully understood, but it is believed to work through multiple pathways. Lenalidomide has been shown to modulate the immune system by enhancing the activity of natural killer (NK) cells and T cells, while suppressing the activity of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the production of pro-angiogenic factors such as VEGF and bFGF, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Lenalidomide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. It also modulates the immune system by enhancing the activity of NK cells and T cells, while suppressing the activity of pro-inflammatory cytokines such as TNF-α and IL-6. Lenalidomide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lenalidomide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also has a well-established safety profile, which allows for its use in preclinical and clinical studies. However, lenalidomide also has some limitations for lab experiments. It is a complex molecule that can be difficult to synthesize and purify, which can lead to variability in experimental results. Additionally, lenalidomide is a potent immunomodulatory drug that can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for lenalidomide research. One area of interest is the development of lenalidomide-based combination therapies for the treatment of cancer and autoimmune disorders. Lenalidomide has been shown to enhance the activity of other drugs, such as chemotherapy agents and immune checkpoint inhibitors, which could lead to improved treatment outcomes. Another area of interest is the identification of biomarkers that can predict response to lenalidomide treatment, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the development of new lenalidomide analogs with improved pharmacological properties, such as increased potency and reduced toxicity.
Métodos De Síntesis
The synthesis of lenalidomide involves the condensation of 6-methyl-4-oxo-3,4-dihydroquinazoline-3-carboxylic acid with N-(1-cyanocycloheptyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product, lenalidomide.
Aplicaciones Científicas De Investigación
Lenalidomide has been extensively studied in scientific research for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer, autoimmune disorders, and other inflammatory diseases.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-6-7-16-15(10-14)18(25)23(13-21-16)11-17(24)22-19(12-20)8-4-2-3-5-9-19/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJATTHGUGGTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

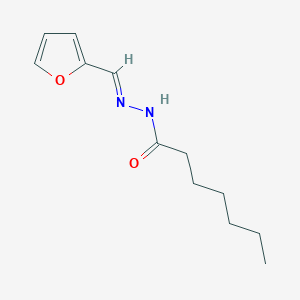
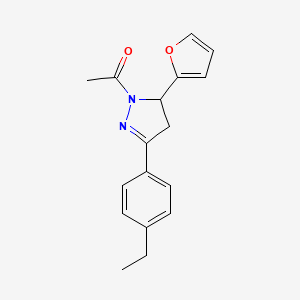
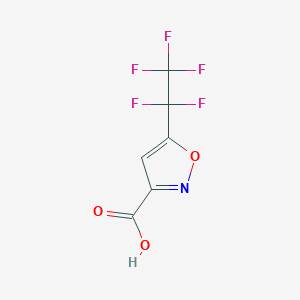
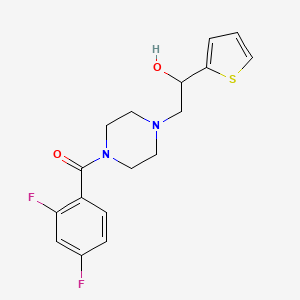
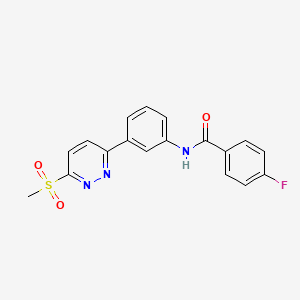
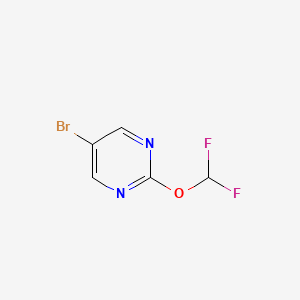
![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)
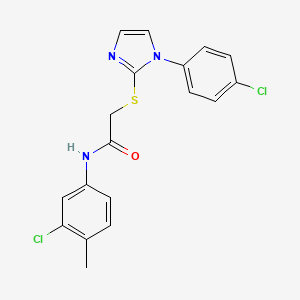
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2952853.png)
![2-Amino-4-[(Boc-amino)methyl]pyrimidine](/img/structure/B2952855.png)
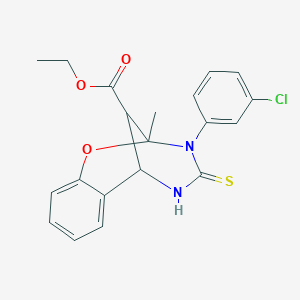
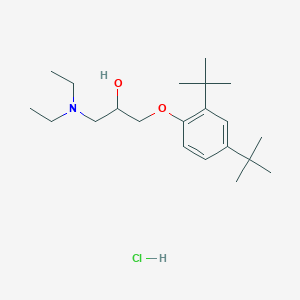
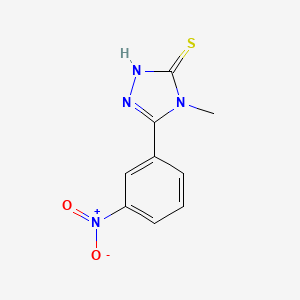
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952865.png)